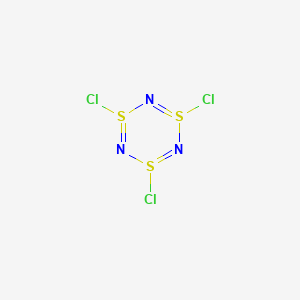
Trithiazyl trichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trithiazyl trichloride is an inorganic compound with the formula (NSCl)₃. It appears as a white solid and is known for its unique structure, consisting of a six-membered ring of alternating nitrogen and sulfur atoms, each sulfur atom bonded to a chlorine atom. Despite its intriguing structure, this compound has no commercial applications and is primarily used as a precursor to other sulfur nitrides .
Méthodes De Préparation
Trithiazyl trichloride is synthesized through the chlorination of tetrasulfur tetranitride. The reaction proceeds as follows: [ 3 \text{S}_4\text{N}_4 + 6 \text{Cl}_2 \rightarrow 4 (\text{NSCl})_3 ] This reaction is typically carried out at 100°C in a vacuum. Under these conditions, the trimeric form of this compound can undergo cracking to form the monomeric thiazyl chloride, which is a green gas .
Analyse Des Réactions Chimiques
Trithiazyl trichloride undergoes various chemical reactions, including:
Substitution Reactions: Alkoxide or silver salts can displace the chlorine atoms in this compound[ (\text{NS(Cl)})_3 + 3 \text{NaOR} \rightarrow (\text{NS(OR)})_3 + 3 \text{NaCl} ] [ (\text{NS(Cl)})_3 + 3 \text{AgX} \rightarrow (\text{NS(X)})_3 + 3 \text{AgCl} ]
Oxidation Reactions: The compound can be oxidized to form the S(VI) compound (NSOCl)₃, which exists as isomers.
Reactions with Nitriles: this compound reacts with nitriles to form dithiadiazolium chlorides[ 6 \text{RCN} + 4 (\text{NSCl})_3 \rightarrow 6 [\text{RCN}_2\text{S}_2]- + 3 \text{Cl}_2 + 3 \text{N}_2 ]
Applications De Recherche Scientifique
Trithiazyl trichloride is primarily used in scientific research as a precursor to other sulfur nitrides. Its reactions with alkenes and alkynes to form 1,2,5-thiadiazoles are particularly noteworthy. These thiadiazoles have applications in the synthesis of heterocyclic compounds, which are fundamental in the development of new materials and biologically active substances .
Mécanisme D'action
The mechanism of action of trithiazyl trichloride involves its ability to undergo substitution and oxidation reactions, forming various sulfur-nitrogen compounds. These reactions are facilitated by the unique structure of this compound, which allows for the formation of stable intermediates and products. The molecular targets and pathways involved in these reactions are primarily related to the reactivity of the sulfur and nitrogen atoms in the compound .
Comparaison Avec Des Composés Similaires
Trithiazyl trichloride can be compared to other sulfur-nitrogen compounds such as nitrosyl chloride (ONCl) and cyanuric chloride. Unlike nitrosyl chloride, where chlorine is bonded to nitrogen, in this compound, chlorine is bonded to sulfur. Cyanuric chloride, with six fewer electrons, forms a planar ring structure, in contrast to the slightly ruffled structure of this compound .
Similar Compounds
- Nitrosyl chloride (ONCl)
- Cyanuric chloride (C₃N₃Cl₃)
- Thiazyl chloride (NSCl)
This compound’s unique structure and reactivity make it a valuable compound in the field of inorganic chemistry, despite its lack of commercial applications.
Propriétés
Numéro CAS |
5964-00-1 |
|---|---|
Formule moléculaire |
Cl3N3S3 |
Poids moléculaire |
244.6 g/mol |
Nom IUPAC |
1,3,5-trichloro-1λ4,3λ4,5λ4-trithia-2,4,6-triazacyclohexa-1,3,5-triene |
InChI |
InChI=1S/Cl3N3S3/c1-7-4-8(2)6-9(3)5-7 |
Clé InChI |
QBQMTUMJJWPFDJ-UHFFFAOYSA-N |
SMILES canonique |
N1=S(N=S(N=S1Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


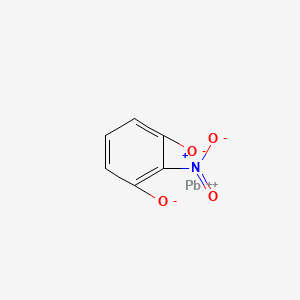
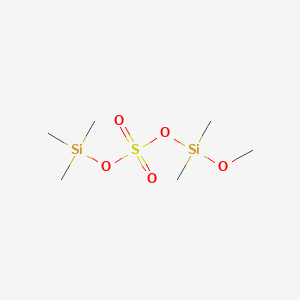
![14-ethyl-17-(3-methylphenyl)-13-(2-phenylethyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B14152982.png)
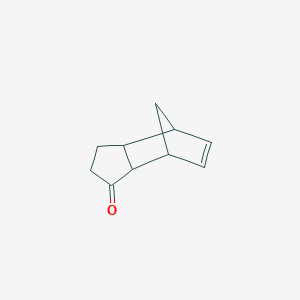

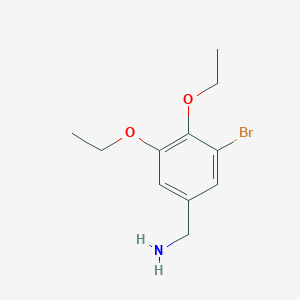
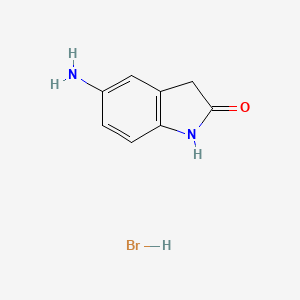
![4-(benzyloxy)-N'-[(E)-furan-2-ylmethylidene]benzohydrazide](/img/structure/B14153016.png)
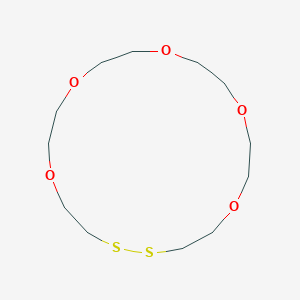
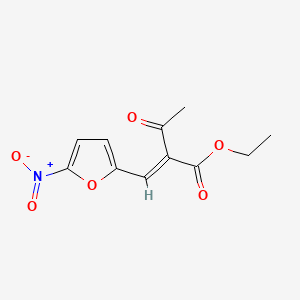
![1-[(4-Fluorophenyl)methyl]-3,7-dimethyl-8-(pyridin-3-ylmethoxy)purine-2,6-dione](/img/structure/B14153027.png)
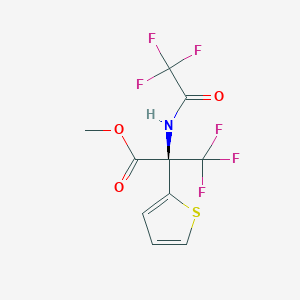
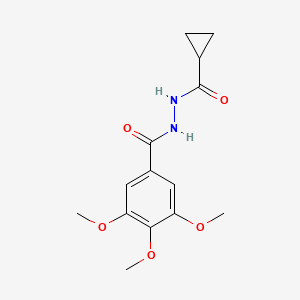
![11-methyl-5-prop-2-enylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B14153041.png)
